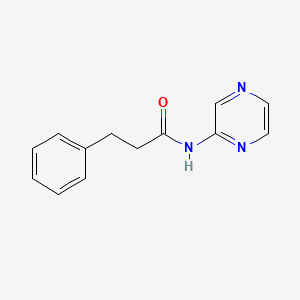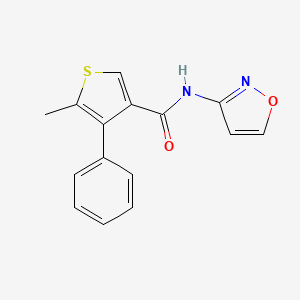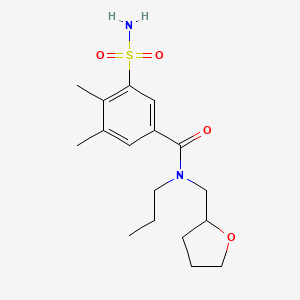
3-phenyl-N-2-pyrazinylpropanamide
Descripción general
Descripción
3-phenyl-N-2-pyrazinylpropanamide, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the P2X7 receptor, which is a member of the ATP-gated ion channel family. The P2X7 receptor has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer.
Mecanismo De Acción
The 3-phenyl-N-2-pyrazinylpropanamide receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of this receptor leads to the influx of cations such as calcium and sodium into the cell, which can trigger various downstream signaling pathways. 3-phenyl-N-2-pyrazinylpropanamide acts as a selective antagonist of the 3-phenyl-N-2-pyrazinylpropanamide receptor, blocking its activation by ATP. This inhibition of the 3-phenyl-N-2-pyrazinylpropanamide receptor can lead to the suppression of inflammatory and pain pathways, as well as the inhibition of cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
3-phenyl-N-2-pyrazinylpropanamide has been shown to have several biochemical and physiological effects in preclinical models. In animal models of arthritis, this compound has been shown to reduce joint inflammation and pain. In models of neuropathic pain, it has been shown to reduce pain hypersensitivity. Additionally, 3-phenyl-N-2-pyrazinylpropanamide has been shown to have anticancer effects in various cancer cell lines, inhibiting cell proliferation and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-phenyl-N-2-pyrazinylpropanamide in lab experiments is its specificity for the 3-phenyl-N-2-pyrazinylpropanamide receptor. This allows researchers to investigate the role of this receptor in various disease conditions and test the potential therapeutic applications of 3-phenyl-N-2-pyrazinylpropanamide receptor antagonists. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-phenyl-N-2-pyrazinylpropanamide. One area of interest is the investigation of its potential therapeutic applications in other disease conditions, such as cancer and autoimmune diseases. Additionally, further research is needed to understand the downstream signaling pathways affected by 3-phenyl-N-2-pyrazinylpropanamide receptor inhibition and how these pathways can be targeted for therapeutic benefit. Finally, the development of more soluble analogs of 3-phenyl-N-2-pyrazinylpropanamide could improve its utility in lab experiments and potential clinical applications.
Aplicaciones Científicas De Investigación
3-phenyl-N-2-pyrazinylpropanamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, this compound has been investigated for its potential anticancer properties, as the 3-phenyl-N-2-pyrazinylpropanamide receptor has been implicated in cancer cell proliferation and metastasis.
Propiedades
IUPAC Name |
3-phenyl-N-pyrazin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(16-12-10-14-8-9-15-12)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXYFBRMZUPGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(pyrazin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4179934.png)




![2-(3-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4179964.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide](/img/structure/B4179972.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4179973.png)
![8-(tetrahydro-2-furanylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4179981.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]isonicotinamide](/img/structure/B4179993.png)
![3-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179995.png)
